Cas no 75664-03-8 (3H-Indolium,1-eicosyl-2-[3-(1-eicosyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-,iodide (1:1))

3H-Indolium,1-eicosyl-2-[3-(1-eicosyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-,iodide (1:1) structure
75664-03-8 structure
Product name:3H-Indolium,1-eicosyl-2-[3-(1-eicosyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-,iodide (1:1)
CAS No:75664-03-8
MF:C63H105IN2
MW:1017.43000
CID:559495
PubChem ID:44669791

3H-Indolium,1-eicosyl-2-[3-(1-eicosyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-,iodide (1:1) Chemical and Physical Properties

Names and Identifiers

    • 3H-Indolium,1-eicosyl-2-[3-(1-eicosyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-,iodide (1:1)
    • 1-ICOSYL-2-[(E)-3-(1-ICOSYL-3,3-DIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1-PROPENYL]-3,3-DIMETHYL-3H-INDOLIUM IODIDE
    • 3H-INDOLIUM,1-EICOSYL-2-[3-(1-EICOSYL-1,3-DIHYDRO-3,3-DIMETHYL-2H-INDOL-2-YLIDENE)-1-PROPENYL]-3,3-DIMETHYL-,IODIDE
    • 75664-03-8
    • AKOS000814236
    • 1-Icosyl-2-(3-(1-icosyl-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium iodide
    • Inchi: InChI=1S/C63H105N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45-54-64-58-50-43-41-48-56(58)62(3,4)60(64)52-47-53-61-63(5,6)57-49-42-44-51-59(57)65(61)55-46-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h41-44,47-53H,7-40,45-46,54-55H2,1-6H3;1H/q+1;/p-1
    • InChI Key: HYAQYOMLSLHWLM-UHFFFAOYSA-M
    • SMILES: CCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCCCC)(C)C.[I-]

Computed Properties

  • Exact Mass: 1016.73000
  • Monoisotopic Mass: 1016.732
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 66
  • Rotatable Bond Count: 40
  • Complexity: 1170
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 6.2A^2

Experimental Properties

  • PSA: 6.25000
  • LogP: 17.41190

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd